3-(2,3-Dimethylbenzoyl)-4-methylpyridine
Overview
Description
3-(2,3-Dimethylbenzoyl)-4-methylpyridine is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is also known by its IUPAC name (2,3-dimethylphenyl) (4-methyl-3-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is 1S/C15H15NO/c1-10-5-4-6-13(12(10)3)15(17)14-9-16-8-7-11(14)2/h4-9H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Photochemical Dimerization
- 3-(2,3-Dimethylbenzoyl)-4-methylpyridine has been studied in the context of photochemical dimerization, a process where ultraviolet irradiation results in the formation of dimers, compounds formed from two identical molecules. This research has broad applications in understanding the chemical and physical properties of these dimers (Taylor & Kan, 1963).
C-C Coupling in Organometallic Chemistry
- It's been explored in intramolecular carbon-carbon (C-C) coupling reactions. These reactions are significant in the formation of complex organic compounds, and understanding them is crucial for advancing synthetic chemistry (Arevalo, Riera, & Pérez, 2017).
Antioxidant, Antitumor, and Antimicrobial Activities
- Research has been conducted on derivatives of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine for their potential antioxidant, antitumor, and antimicrobial activities. This is vital for the development of new pharmaceuticals (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Synthesis of Complex Molecules
- The compound is used in the synthesis of complex molecules, such as benzimidazole derivatives. These syntheses contribute to the development of new materials and chemicals with various applications (Xiang-jun, 2006).
Catalysis in H-D Exchange Reactions
- It plays a role in catalyzed hydrogen-deuterium exchange reactions, a process important in the study of reaction mechanisms and the synthesis of isotopically labeled compounds (Guy & Shapley, 2009).
DNA-Binding Studies
- There's research into its role in DNA-binding behaviors, particularly in understanding how different ligands affect DNA interactions. This has implications for the development of drugs targeting genetic material (Xu, Zheng, Deng, Lin, Zhang, & Ji, 2003).
Heterocyclic Compound Studies
- Studies have focused on its condensation reactions with other compounds to form various heterocyclic compounds, which are crucial in pharmaceutical and agrochemical industries (Mitchell & Reid, 1982).
Spin-Crossover Iron(II) Complexes
- Research has involved its use in one-dimensional spin-crossover Iron(II) complexes, which are of interest for their potential applications in molecular electronics and spintronics (Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, & Kojima, 2010).
Formation of Nitrogen versus π-Complexes
- It has been used in studies to understand structure-reactivity relationships in the formation of nitrogen versus π-complexes, essential for the development of coordination chemistry (Fish, Baralt, & Kim, 1991).
Photocatalytic CO2 Reduction
- It's also been a subject of study in photocatalytic CO2 reduction, a critical area of research for addressing climate change and renewable energy sources (Moreira, da Silva, Pesci, Deflon, & Nikolaou, 2016).
properties
IUPAC Name |
(2,3-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-5-4-6-13(12(10)3)15(17)14-9-16-8-7-11(14)2/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPRYRMXRETQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=C(C=CN=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223607 | |
Record name | (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylbenzoyl)-4-methylpyridine | |
CAS RN |
1187166-74-0 | |
Record name | (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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